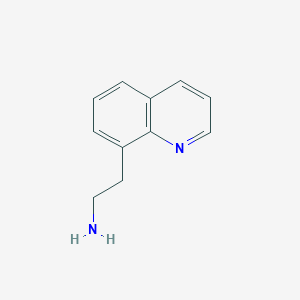

2-(Quinolin-8-yl)ethan-1-amine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-quinolin-8-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10/h1-5,8H,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLDVDHLEXTALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CCN)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585435 | |

| Record name | 2-(Quinolin-8-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910381-50-9 | |

| Record name | 2-(Quinolin-8-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of the 2 Quinolin 8 Yl Ethan 1 Amine Framework

Reactions Involving the Primary Amine Functional Group

The primary amine group of 2-(quinolin-8-yl)ethan-1-amine is a key site for a range of chemical modifications, including acylation, alkylation, oxidation, nucleophilic substitution, and the formation of Schiff bases and imines. These reactions allow for the introduction of diverse functional groups, leading to a wide array of derivatives.

Acylation and Alkylation Reactions

Acylation of the primary amine is a common transformation. This reaction typically involves treating this compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. For example, acylation with propionyl chloride under basic conditions yields N-(2-(quinolin-8-yl)ethyl)propionamide. The amide bond formed is a stable and prevalent functional group in many biologically relevant molecules. researchgate.net The choice of acylating agent allows for the introduction of a wide variety of substituents, thereby modifying the properties of the parent molecule. cymitquimica.com

Alkylation of the primary amine introduces alkyl groups, converting the primary amine into a secondary or tertiary amine. This can be achieved through reactions with alkyl halides. smolecule.com For instance, the reaction with an appropriate alkyl halide can lead to the formation of N-alkyl-2-(quinolin-8-yl)ethan-1-amine derivatives. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation. rsc.org These reactions can significantly alter the basicity and steric environment of the nitrogen atom.

Table 1: Examples of Acylation and Alkylation Reactions 交互式数据表

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Propionyl chloride, Base | N-(2-(Quinolin-8-yl)ethyl)propionamide | Acylation |

| This compound | Alkyl halide | N-Alkyl-2-(quinolin-8-yl)ethan-1-amine | Alkylation |

| This compound | Aldehyde/Ketone, Reducing agent | N-Alkyl-2-(quinolin-8-yl)ethan-1-amine | Reductive Amination |

Oxidation Reactions

The primary amine of this compound can undergo oxidation to form various nitrogen-containing functional groups. libretexts.org Oxidation of primary amines can lead to the formation of nitriles under specific conditions, often utilizing reagents like oxoammonium salts. nih.govresearchgate.net Depending on the oxidizing agent and reaction conditions, other oxidation products such as nitro compounds may also be formed. libretexts.org For example, oxidation with agents like potassium permanganate (B83412) can lead to the formation of quinoline (B57606) N-oxides. The specific outcome of the oxidation is highly dependent on the chosen reagents and the control of reaction parameters.

Nucleophilic Substitution Processes

The amino group of this compound can act as a nucleophile in substitution reactions. ucsd.edu In these processes, the lone pair of electrons on the nitrogen atom attacks an electrophilic center, leading to the displacement of a leaving group. ucsd.edu This reactivity allows for the attachment of the 2-(quinolin-8-yl)ethylamino moiety to various molecular scaffolds. For instance, it can react with electrophilic compounds like 2-bromo-1-(quinolin-8-yl)ethanone, where the bromine atom is susceptible to nucleophilic attack. evitachem.com

Formation of Schiff Bases and Imines

The primary amine of this compound readily condenses with aldehydes and ketones to form Schiff bases or imines. rsc.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of these C=N double bonds is a versatile method for creating new derivatives. For example, reaction with various aromatic aldehydes can produce a range of Schiff bases with different substituents. scispace.comresearchgate.net These compounds are of significant interest due to their coordination properties and potential applications in coordination chemistry. bendola.comacs.org

Table 2: Formation of Schiff Bases from Quinoline Derivatives 交互式数据表

| Amine Reactant | Aldehyde Reactant | Product Type | Reference |

|---|---|---|---|

| 2-(quinolin-8-yloxy)acetohydrazide | Salicylaldehyde | Schiff Base | scispace.com |

| 2-(quinolin-8-yloxy)acetohydrazide | o-vaniline | Schiff Base | scispace.com |

| 2-(quinolin-8-yloxy)acetohydrazide | 2-hydroxy-1-naphthaldehyde | Schiff Base | scispace.com |

| 8-aminoquinoline (B160924) | 2-hydroxy-5-nitro benzaldehyde | Schiff Base | bendola.com |

| 2-carbaldehyde-8-hydroxyquinoline | Amines with morpholine/piperidine moieties | Schiff Base | acs.org |

Reactivity of the Quinoline Heterocycle

Beyond the reactivity of the primary amine, the quinoline ring system itself can participate in chemical transformations.

Reduction of the Quinoline Ring System

The quinoline ring of this compound can be reduced to yield tetrahydroquinoline derivatives. smolecule.com This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride or sodium borohydride. smolecule.com The reduction of the aromatic quinoline system to its saturated counterpart significantly alters the geometry and electronic properties of the molecule. A one-pot tandem approach involving the reduction of quinoline to tetrahydroquinoline followed by reductive alkylation has also been demonstrated. rsc.org Modified Friedländer synthesis using in situ reduction of a nitro group with Fe/AcOH can also lead to the formation of substituted quinolines. semanticscholar.org

Electrophilic Aromatic Substitution Patterns

The reactivity of the quinoline ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the inherent electronic properties of the bicyclic system. The quinoline nucleus consists of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards attack by electrophiles. libretexts.orgresearchgate.net Consequently, electrophilic substitution preferentially occurs on the more electron-rich benzene ring. researchgate.net

In unsubstituted quinoline, electrophilic attack generally yields a mixture of 5- and 8-substituted products. libretexts.orgresearchgate.net However, in this compound, the presence of the ethylamine (B1201723) substituent at the C8 position significantly influences the regioselectivity. The directing effect of this substituent depends on the reaction conditions.

Under neutral or basic conditions , the lone pair of electrons on the amine nitrogen can be donated to the ring system, acting as an activating, ortho-, para-director. This would direct incoming electrophiles to the C7 (ortho) and C5 (para) positions.

Therefore, the outcome of electrophilic aromatic substitution on the this compound framework is a delicate balance between the inherent reactivity of the quinoline nucleus and the electronic nature of the C8-substituent under specific reaction conditions.

Directed C-H Functionalization Strategies

The 8-aminoquinoline moiety is a privileged scaffold in modern synthetic chemistry, primarily due to its role as a powerful bidentate directing group in transition-metal-catalyzed C-H functionalization reactions. The amine in this compound, or more commonly, its corresponding amide derivative (N-(quinolin-8-yl)acetamide), can chelate to a metal center, positioning the catalyst to selectively activate C-H bonds at specific locations. nih.govnih.gov This strategy provides a highly efficient and atom-economical route to modify the quinoline core.

These reactions typically proceed via the formation of a stable 5-membered or 6-membered metallacycle intermediate. nih.govacs.org The most common sites for functionalization directed by the 8-amido group are the C-H bonds at the C5 and C7 positions of the quinoline ring.

Ruthenium-catalyzed C-H arylation of N-(quinolin-8-yl) amides has been demonstrated, allowing for the introduction of various aryl groups at the C5 position. nih.gov Similarly, palladium catalysis has been employed for a wide range of transformations. For instance, the alkenylation of quinoline carboxamides can be achieved, introducing vinyl groups that can be further manipulated. nih.gov Cobalt and Nickel catalysts have also been developed for C-H/N-H annulation and arylation reactions, respectively, showcasing the versatility of the 8-aminoquinoline directing group. hbni.ac.inchemrxiv.org

Below is a table summarizing representative C-H functionalization reactions using the 8-amidoquinoline directing group framework.

| Catalyst System | Coupling Partner | Position Functionalized | Reaction Type | Reference |

|---|---|---|---|---|

| [RuCl₂(p-cymene)]₂ / K₂CO₃ | Aryl Bromide | C5 | Arylation | nih.gov |

| Pd(OAc)₂ / Ag₂CO₃ | Indole | C2 | Heteroarylation | nih.gov |

| Co(OAc)₂·4H₂O | Ethylene (B1197577) | C7 | Dehydrogenative [4+2] Annulation | acs.orgnih.gov |

| Ni(OTf)₂ / Na₂CO₃ | Aryl Iodide | C(sp³) of pivalamide | Arylation | chemrxiv.org |

| Cu(OAc)₂ | Secondary Amine | C2 | Amination (on N-oxide) | nih.gov |

Annulation and Heterocyclic Ring Formation Reactions

The this compound framework serves as a valuable building block for the synthesis of complex polycyclic and heterocyclic systems through annulation reactions. These reactions involve the formation of one or more new rings fused onto the quinoline scaffold. The primary amine and the adjacent C7-H bond are often key participants in these cyclization cascades, frequently enabled by transition metal catalysis. nih.govnih.govacs.org

A prominent strategy is the Friedländer annulation, which involves the acid- or base-promoted condensation of a 2-amino-substituted carbonyl compound with a molecule containing a reactive α-methylene group to form a new quinoline or fused quinoline ring system. nih.govacs.org While not directly starting from the amine, derivatives of the title compound can be designed to participate in such reactions.

More direct methods involve transition-metal-catalyzed C-H activation and subsequent annulation. For example, rhodium-catalyzed reactions of 2-aminoacetophenone (B1585202) hydrazones with alkynes can generate functionalized quinolines. nih.gov Cobalt-catalyzed C-H/N-H annulation of N-(quinolin-8-yl)benzamide with alkenes like ethylene provides an electrochemical route to dihydroisoquinolinone derivatives fused to the quinoline system. acs.orgnih.gov This process involves the formation of a Co(III) intermediate which undergoes intramolecular C-H activation to form a six-membered cobaltacycle, followed by insertion of the alkene and reductive elimination. acs.org

These annulation reactions are powerful tools for expanding the structural diversity of quinoline-based compounds, leading to novel architectures with potential applications in materials science and medicinal chemistry. nih.govmdpi.com

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Friedländer Annulation | 2-Aminobenzaldehyde (B1207257), Ketosteroid | p-TsOH·H₂O, Toluene, 110 °C | Quinoline-fused steroid hybrid | nih.govacs.org |

| C-H/N-H Annulation | N-(Quinolin-8-yl)benzamide, Ethylene | Co(acac)₂, NaOPiv, Electrolysis | Dihydroisoquinolinone derivative | acs.orgnih.gov |

| [4+2] Annulation | 2-Aminoaryl ketone, N-benzyl cyanamide | HCl (mediator) | 2-Aminoquinazoline derivative | mdpi.com |

| Tandem Cyclization | Pyridine-2-carboxaldehyde, Secondary amine, Alkyne | Copper Chloride | Aminoindolizine derivative | mdpi.com |

Introduction of Fluorinated Moieties and Other Functional Groups

The strategic introduction of fluorine atoms or fluorinated groups into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability and binding affinity. mdpi.comrsc.org The this compound framework can be fluorinated through several synthetic approaches.

One method involves building the quinoline ring from fluorinated precursors, such as using a fluorinated aniline (B41778) in a classic quinoline synthesis. mdpi.com A more contemporary approach is the direct C-H fluorination of the pre-formed quinoline ring. For instance, palladium-catalyzed oxidative fluorination has been reported for related 8-methylquinoline (B175542) substrates using a hypervalent iodine oxidant and a fluoride (B91410) source like silver fluoride, demonstrating the feasibility of late-stage fluorination. Such methods could potentially be adapted to functionalize the C5 or C7 positions of the this compound core, guided by the 8-amino group.

Beyond fluorination, other functional groups can be introduced using the versatile reactivity of this scaffold. The primary amine can be readily converted into a wide array of functional groups, including amides, sulfonamides, and carbamates. mdpi.comnih.gov These derivatives are not only final products in their own right but are also crucial intermediates for the C-H functionalization strategies discussed previously. For example, reaction of the amine with an acyl chloride or anhydride yields the N-acyl derivative necessary for many palladium-, ruthenium-, or cobalt-catalyzed C-H activation reactions. nih.govhbni.ac.in Nucleophilic substitution reactions can also be employed; for example, reacting the amine with carbon disulfide and a fluoronitrobenzene offers a route to nitrophenyl methylcarbamodithioates. researchgate.net

The combination of derivatizing the amine and functionalizing the aromatic core allows for comprehensive control over the structure and properties of the final molecule.

| Transformation | Reagents/Method | Key Features | Reference |

|---|---|---|---|

| Synthesis from Fluorinated Precursors | 2-Fluoroaniline, Ethyl 2-methylacetoacetate | Builds the fluorinated quinoline core from scratch. | mdpi.com |

| Oxidative C-H Fluorination | Pd(OAc)₂, AgF, Hypervalent iodine oxidant | Late-stage fluorination of C-H bonds on related quinolines. | |

| Amide Formation | Acyl chloride or Anhydride | Forms key intermediates for C-H activation. | nih.gov |

| Sulfonamide Formation | Polyhalogenated benzenesulfonyl chloride | Introduces sulfonamide moiety via amine sulfonylation. | mdpi.com |

| Carbamodithioate Formation | Carbon disulfide, Fluoronitrobenzene | Multicomponent reaction via nucleophilic attack. | researchgate.net |

Applications in Advanced Organic Synthesis

2-(Quinolin-8-yl)ethan-1-amine as a Fundamental Building Block in Synthetic Chemistry

This compound serves as a crucial building block in the synthesis of a wide array of organic compounds. smolecule.comsmolecule.com Its bifunctional nature, possessing both a nucleophilic primary amine and a quinoline (B57606) ring system, allows for a variety of chemical transformations. The amine group can readily participate in reactions such as N-alkylation, acylation, and condensation to introduce diverse functionalities. For instance, it can be reacted with propionyl chloride to form N-(2-(Quinolin-8-yl)ethyl)propionamide.

The quinoline core itself can undergo various modifications, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, further expanding its synthetic utility. This versatility makes this compound a key intermediate in the preparation of more complex molecules, including those with potential applications in medicinal chemistry and materials science. smolecule.com

Utility as Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands is paramount in the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. nih.govacs.org this compound and its derivatives have proven to be effective scaffolds for the design of novel chiral ligands. smolecule.comresearchgate.net The presence of the quinoline nitrogen and the primary amine provides two coordination sites for metal centers, forming stable chelate complexes. By introducing chirality into the ligand structure, for example at the carbon atom adjacent to the amine group, enantioselective transformations can be effectively catalyzed.

Transition Metal-Catalyzed Enantioselective Transformations

Chiral ligands derived from the this compound framework have been successfully employed in a variety of transition metal-catalyzed enantioselective reactions. researchgate.netsnnu.edu.cn These ligands, in combination with metals such as rhodium, iridium, and palladium, have demonstrated high efficiency and enantioselectivity in reactions like asymmetric hydrogenation, allylic alkylation, and C-H functionalization. snnu.edu.cndicp.ac.cnacs.org

The quinoline moiety plays a crucial role in these catalytic systems. Its steric and electronic properties can be fine-tuned by introducing substituents on the aromatic ring, thereby influencing the catalytic activity and stereochemical outcome of the reaction. dicp.ac.cn The ability to modulate the ligand structure allows for the optimization of catalysts for specific transformations, leading to the synthesis of valuable chiral molecules with high optical purity. acs.org

Table 1: Examples of Transition Metal-Catalyzed Enantioselective Transformations Using Quinoline-Based Ligands

| Reaction Type | Metal Catalyst | Ligand Type | Achieved Enantioselectivity | Reference |

| Asymmetric Hydrogenation | Rhodium | Quinaphos | Up to >99% ee | dicp.ac.cn |

| Asymmetric Allylic Alkylation | Palladium | Indolphos | Up to 90% ee | dicp.ac.cn |

| Asymmetric C-H Iodination | Palladium | MPAA Ligands | 89% to 96% ee | snnu.edu.cn |

| Asymmetric Hydrogenation | Iridium | f-binaphane | High | nih.gov |

Development of Novel Organocatalytic Systems

Beyond transition metal catalysis, derivatives of this compound are also being explored in the development of novel organocatalytic systems. unibo.it Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful and sustainable alternative to metal-based catalysis.

The amine functionality in this compound can act as a Brønsted base or a nucleophile, while the quinoline ring can engage in non-covalent interactions such as hydrogen bonding and π-π stacking to influence the stereochemical outcome of a reaction. smolecule.com Chiral versions of this scaffold can be utilized in reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions to afford enantioenriched products. The modular nature of the this compound structure allows for systematic modifications to optimize the catalyst's performance for specific organocatalytic transformations.

Precursor for the Synthesis of Complex Heterocyclic Compounds

The inherent reactivity of this compound makes it an excellent precursor for the synthesis of more complex heterocyclic compounds. smolecule.comsmolecule.com The primary amine can be used as a handle to construct new rings onto the quinoline framework through cyclization reactions. For example, condensation with dicarbonyl compounds or their equivalents can lead to the formation of novel polycyclic systems incorporating the quinoline nucleus.

The renowned Friedländer annulation, a classic method for quinoline synthesis, can be conceptually reversed and adapted. researchgate.net The pre-formed quinoline in this compound can be further elaborated. The amine group provides a reactive site for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These complex structures are of significant interest in medicinal chemistry and drug discovery due to the diverse pharmacological activities associated with quinoline-containing molecules. nih.govresearchgate.net

Medicinal Chemistry and Biological Activity Investigations

Molecular Interactions and Binding Affinity Studies

The interaction of 2-(Quinolin-8-yl)ethan-1-amine and its derivatives with biological targets is a critical area of research. These studies aim to elucidate the mechanisms by which these compounds exert their biological effects.

The binding of a ligand to a receptor is a fundamental process in pharmacology. For quinoline (B57606) derivatives, the interaction often involves a combination of hydrophobic interactions, hydrogen bonding, and potential π-π stacking. The planar quinoline ring can interact with hydrophobic pockets in receptors, while the amine group can act as a hydrogen bond donor or acceptor. smolecule.com The specific nature of these interactions dictates the affinity and selectivity of the compound for a particular receptor.

The process of ligand-receptor binding can be influenced by several factors, including the three-dimensional structure of both the ligand and the receptor binding site. nih.gov Ligands can induce conformational changes in the receptor upon binding, which in turn can trigger a cascade of intracellular signaling events. ualberta.ca In the context of the TGF-β family of receptors, for instance, ligand binding induces the assembly of a receptor complex, leading to the phosphorylation and activation of downstream signaling proteins. nih.gov The promiscuity of ligands binding to multiple receptors is a key feature that regulates biological action through competition. nih.gov

The quinoline moiety is known for its ability to interact with biological macromolecules like DNA and enzymes. The planar aromatic ring system of quinoline can intercalate between the base pairs of DNA, leading to a disruption of its structure and function. This mode of action is a key mechanism for the anticancer properties of some quinoline derivatives.

Furthermore, quinoline derivatives can act as enzyme inhibitors. For example, they have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which is a therapeutic strategy for Alzheimer's disease. nih.gov The binding of these compounds to the active site of the enzyme can be driven by various interactions, including hydrophobic and hydrogen bonding interactions. Molecular docking studies are often employed to visualize and understand these binding modes. mdpi.com

The interaction of quinoline derivatives with enzymes can also be cooperative. For instance, some quinolin-2-amine derivatives have been shown to bind to the enzyme PRMT5 in a manner that is cooperative with the endogenous molecule MTA, leading to the inhibition of the enzyme's catalytic activity. nih.gov

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. By systematically modifying the structure of this compound and evaluating the resulting changes in biological efficacy, researchers can identify key structural features responsible for its activity. georgiasouthern.edu

Modifications to the this compound scaffold can have a profound impact on its biological activity. These modifications can involve changes to the quinoline ring, the ethylamine (B1201723) side chain, or the amine group itself.

Quinoline Ring Substitutions: The introduction of substituents on the quinoline ring can alter the electronic properties, lipophilicity, and steric bulk of the molecule. For example, the introduction of electron-withdrawing groups has been shown to enhance the antibacterial activity of some quinoline derivatives against Gram-positive bacteria, while electron-donating groups favored antifungal activity. researchgate.net In another study, substitution at the 5-position of the 8-hydroxyquinoline (B1678124) ring with electron-withdrawing groups improved anticancer activity. nih.gov

Side Chain Modifications: Altering the length and flexibility of the ethylamine side chain can influence how the molecule fits into a receptor's binding pocket. The ethyl-propionamide side chain, for instance, can enhance solubility and introduce hydrogen-bonding capabilities, which are important for modulating pharmacological properties.

Amine Group Modifications: The primary amine group can be modified to secondary or tertiary amines, or converted into amides or other functional groups. These changes can affect the basicity of the molecule and its ability to form hydrogen bonds, thereby influencing receptor affinity and biological activity. For instance, in a series of 4-[(quinolin-4-yl)amino]benzamide derivatives, compounds with primary amines as substituent groups demonstrated better cytopathic inhibitory effects against the influenza virus than those with secondary amines. mdpi.com

| Compound/Derivative Class | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Quinoline derivatives | Electron-withdrawing groups on quinoline ring | Enhanced antibacterial activity against Gram-positive strains | researchgate.net |

| Quinoline derivatives | Electron-donating groups on quinoline ring | Enhanced antifungal activity | researchgate.net |

| 8-Hydroxyquinoline derivatives | Electron-withdrawing substituents at position 5 | Improved anticancer activity | nih.gov |

| 4-[(Quinolin-4-yl)amino]benzamide derivatives | Primary amines as substituent groups | Better anti-influenza virus activity compared to secondary amines | mdpi.com |

| N-(2-(Quinolin-8-yl)ethyl)propionamide | Ethyl-propionamide side chain | Enhances solubility and hydrogen-bonding capabilities |

Chirality can play a significant role in the pharmacological profile of a drug. nih.gov For molecules with a stereocenter, such as derivatives of this compound where the carbon atom of the ethanamine side chain attached to the quinoline ring could be chiral, the different enantiomers can exhibit distinct biological activities. smolecule.com This is because biological systems, including receptors and enzymes, are themselves chiral and can differentiate between enantiomers. nih.gov

One enantiomer may bind to a target with higher affinity and be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. nih.gov For example, studies on the stereoisomers of a potent 5-HT7 receptor antagonist revealed a significant impact of stereochemistry on both receptor affinity and antagonistic action. nih.gov Therefore, the synthesis and evaluation of individual enantiomers of chiral this compound derivatives are important for developing safer and more effective therapeutic agents. The chiral nature of (S)-1-(Quinolin-8-yl)ethan-1-amine, for instance, influences its reactivity and interactions in biological systems, making it a valuable building block for enantioselective catalysts and chiral drugs. smolecule.com

Antimicrobial Activity Studies

Quinoline derivatives have a long history of use as antimicrobial agents. researchgate.net Research into the antimicrobial properties of this compound and its analogs has demonstrated their potential to combat a range of pathogens.

Derivatives of quinoline have shown activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For example, certain quinoline-based chalcones have exhibited potent antibacterial activity. researchgate.net The mechanism of antimicrobial action can vary, but it often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

Furthermore, some quinoline derivatives have demonstrated antifungal activity against various fungal strains. nih.govresearchgate.net The presence of specific substituents on the quinoline ring can significantly influence the spectrum and potency of the antimicrobial activity. For instance, the presence of a hydroxyl group in the quinoline moiety of certain aminophosphonate derivatives was found to increase their inhibitory activity against microbial pathogens. researchgate.net

| Compound/Derivative Class | Microorganism | Activity | Reference |

|---|---|---|---|

| Quinoline-aminophosphonate derivatives | Gram-positive and Gram-negative bacteria | Moderate inhibitory activity | nih.govresearchgate.net |

| Quinoline-aminophosphonate derivatives | Fungal strains | Excellent antifungal inhibition | nih.govresearchgate.net |

| Quinoline-based chalcones | Bacteria | Potent antibacterial activity | researchgate.net |

| Quinoline derivatives | Gram-positive bacteria (e.g., S. aureus, B. subtilis) | Inhibitory activity | researchgate.net |

| Quinoline derivatives | Gram-negative bacteria (e.g., E. coli, E. aerogenes) | Inhibitory activity | researchgate.net |

Anticancer Potential and Mechanisms

The quinoline nucleus is considered a "privileged structure" in medicinal chemistry, and its derivatives, including 8-aminoquinolines, have been extensively investigated as anticancer agents researchgate.netarabjchem.org. These compounds have been shown to exert their antiproliferative effects through various mechanisms.

A key mechanism is the induction of apoptosis and cell cycle arrest. Aminoquinolines can trigger ATM-ATR/p53/p21 signaling pathways, leading to programmed cell death nih.gov. They have also been found to inhibit critical signaling pathways for cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway nih.gov. Other anticancer mechanisms associated with quinoline derivatives include the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization arabjchem.orgunimi.it. For instance, certain 2-arylquinoline derivatives have demonstrated dual inhibitory activity against EGFR and FAK kinases, which are often overexpressed in various cancers nih.govtandfonline.com.

The versatility of the 8-aminoquinoline (B160924) scaffold has been leveraged through the creation of metal complexes and glycoconjugates. Platinum and ruthenium complexes incorporating 8-aminoquinoline ligands have been synthesized and evaluated as novel antiproliferative metallo-drugs researchgate.netunimi.it. Furthermore, attaching sugar molecules (glycoconjugation) to 8-AQ derivatives has been shown to increase their selectivity towards cancer cells, such as human colon carcinoma (HCT 116) and breast adenocarcinoma (MCF-7) cell lines, enhancing their potential as targeted chemotherapeutics mdpi.com.

Anti-inflammatory and Analgesic Research

Research has also explored the anti-inflammatory and analgesic properties of the quinoline scaffold. Compounds containing a 1,2,3-triazole system, which can be hybridized with 8-aminoquinolines, have been investigated for their anti-inflammatory activity mdpi.com.

Studies on specific 8-aminoquinoline derivatives have demonstrated analgesic effects. One proposed mechanism for this activity is the regulation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are known contributors to pain and inflammation researchgate.net. The analgesic potential of certain 8-amino quinoline derivatives has been confirmed in animal models, such as the acetic acid-induced writhing test in mice, which is a standard method for screening analgesic drugs wjpps.com. Although not 8-aminoquinolines, related 4-aminoquinoline (B48711) drugs like glafenine (B1671574) and floctafenine (B1672839) are known analgesics, further supporting the potential of the quinoline core in pain and inflammation management tbzmed.ac.ir.

Exploration of Other Therapeutic Applications (e.g., Antiviral)

The therapeutic potential of the quinoline framework extends to antiviral applications. The structural diversity of quinoline allows for the development of derivatives active against a wide array of viruses nih.gov.

Quindoline, a related derivative, has been used to create G-quadruplex (G4) ligands that show potent and selective antiviral activity against Herpes Simplex Virus 1 (HSV-1) nih.gov. These compounds are thought to work by stabilizing G4s in the promoter of a major viral transcription factor, thereby inhibiting the viral cycle nih.gov. The broad antiviral potential of the quinoline scaffold has been highlighted in reviews, noting activity against HIV, Zika virus, Ebola virus, and coronaviruses nih.gov. Hybrid molecules containing a 1,2,3-triazole moiety, which can be linked to an 8-aminoquinoline core, have also been studied for their antiviral properties, further expanding the potential applications of this chemical class mdpi.com.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to understand the basis of molecular recognition and to screen virtual libraries of compounds for potential drug candidates.

Docking studies on derivatives containing the 2-(quinolin-8-yl)ethan-1-amine scaffold have helped elucidate their binding modes with various biological targets. For instance, in studies involving acetylcholinesterase (AChE), a key enzyme in the nervous system, derivatives of this compound have been shown to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.govsemanticscholar.org The typical binding pose involves one of the aromatic moieties, such as the quinoline (B57606) ring, binding within the CAS, while an aliphatic linker stretches along the binding gorge, allowing a second aromatic part of the molecule to interact with the PAS. nih.govsemanticscholar.org

Similarly, in studies on tankyrase (TNKS), an enzyme involved in various cellular processes including cancer, the quinoline-8-yl group is a key recognition element. nih.govacs.org It often occupies an adenosine-binding pocket (the ADE pocket), where it can form critical interactions. nih.govacs.org The quinoline ring system is adept at participating in hydrophobic and π-stacking interactions with aromatic residues like tyrosine and phenylalanine within a protein's active site. The ethylamine (B1201723) side chain provides a flexible linker and a basic nitrogen atom capable of forming hydrogen bonds or salt bridges with acidic residues like aspartate or glutamate.

Molecular docking programs not only predict the binding pose but also estimate the binding affinity using scoring functions. These scores, often expressed in kcal/mol, help in ranking compounds based on their predicted potency. For example, a derivative, N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methyl)-2-(quinolin-8-yl)ethanamine, showed a ChemPLP score of 77.0 when docked with acetylcholinesterase. semanticscholar.org

| Compound/Fragment | Target | Binding Affinity (Kᵢ) (µM) | Free Energy of Binding (ΔG) (kJ/mol) |

| Ligand 2¹ | TNKS2 | 0.019 | -47.4 |

| Fragment 4b² | TNKS2 | 0.38 | -30.7 |

¹ Ligand 2 is 4-(3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanamido)-N-(quinolin-8-yl)benzamide. nih.govacs.org ² Fragment 4b is a precursor containing the N-(quinolin-8-yl)benzamide moiety. nih.govacs.org

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, geometry, and spectroscopic properties of molecules. nih.govrsc.org For quinoline and its derivatives, DFT calculations are employed to optimize the ground-state molecular geometry, providing precise bond lengths and angles. nih.gov These calculations have been performed on a variety of quinoline structures using basis sets such as B3LYP/6-311+G** and B3LYP/6-31G(d,p). rsc.orgresearchgate.net

The optimized structures from DFT serve as the foundation for further analysis, including the calculation of vibrational frequencies (IR spectra) and electronic properties. scirp.org Time-Dependent Density Functional Theory (TD-DFT) is an extension used to study excited states and predict the electronic absorption spectra (UV-Vis) of molecules. rsc.orgtandfonline.comnajah.edu By simulating the UV-Vis spectra, researchers can understand the electronic transitions occurring within the molecule, such as π→π* transitions within the aromatic quinoline system. rsc.orgnih.gov

In Silico Analysis of Electronic and Chemical Reactivity Descriptors

From the outputs of quantum chemical calculations, several electronic and chemical reactivity descriptors can be derived. These descriptors help in understanding the molecule's stability, reactivity, and potential interaction sites. acs.org The most fundamental of these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO and LUMO: The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of these orbitals shows the most probable regions for electrophilic and nucleophilic attacks.

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical stability. A large energy gap suggests high stability and low reactivity. uobaghdad.edu.iq

Global Reactivity Descriptors: Other important descriptors include chemical hardness (η), chemical softness (σ), electronegativity (χ), chemical potential (μ), and the global electrophilicity index (ω). rsc.orgacs.org Hardness and softness are related to the energy gap and describe the molecule's resistance to change in its electron distribution. The electrophilicity index measures the propensity of a species to accept electrons. rsc.orgnih.gov

Analysis of the Molecular Electrostatic Potential (MEP) surface is another valuable tool. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting non-covalent interactions like hydrogen bonding. nih.gov

| Descriptor | Formula | Significance |

| HOMO Energy | EHOMO | Electron-donating ability |

| LUMO Energy | ELUMO | Electron-accepting ability |

| Energy Gap | ΔE = ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | Power to attract electrons |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Chemical Softness | σ = 1/η | Reciprocal of hardness |

| Electrophilicity Index | ω = μ²/2η (where μ ≈ -χ) | Propensity to accept electrons |

Ligand Chemistry and Coordination Complexes of 2 Quinolin 8 Yl Ethan 1 Amine

Coordination Modes and Geometry in Metal Complexes

The ligand 2-(Quinolin-8-yl)ethan-1-amine typically acts as a bidentate chelating agent, coordinating to metal centers through the nitrogen atom of the quinoline (B57606) ring and the nitrogen atom of the ethanamine side chain. This coordination forms a stable six-membered chelate ring, a common and favored arrangement in coordination chemistry. The geometry of the resulting metal complexes is dictated by the coordination number and the electronic configuration of the central metal ion.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization is then carried out using a suite of spectroscopic and analytical techniques.

Ruthenium(II) Complexes

The synthesis of Ruthenium(II) complexes often involves the reaction of a Ru(II) precursor, such as [Ru(bpy)₂Cl₂] or [Ru(DMSO)₄Cl₂], with the quinoline-based ligand. For example, octahedral Ruthenium(II) complexes have been synthesized where a tridentate quinoline-azoimine ligand coordinates to the ruthenium center via the quinoline-N, imine-N, and azo-N atoms. researchgate.net While not the specific ligand , this demonstrates the strong affinity of the quinoline nitrogen for Ru(II). Another study reports the synthesis of [Ru(N-P)₂(SCN)₂], where N-P is 8-(diphenylphosphino)quinoline, resulting in a distorted octahedral complex. yu.edu.jo These examples suggest that this compound would readily form stable octahedral complexes with Ru(II), likely with a formula such as [Ru(L)₂(X)₂] or [Ru(L)(ancillary)X]ⁿ⁺, where L is the bidentate this compound ligand. Characterization of such complexes typically involves ¹H NMR, IR, and UV-Vis spectroscopy, as well as cyclic voltammetry to study their redox properties. researchgate.netrsc.org

Table 1: Spectroscopic Data for a Representative Ruthenium(II) Quinoline-Azoimine Complex This table presents data for an analogous complex to illustrate typical characterization results.

| Technique | Observation | Interpretation |

| IR Spectroscopy | ν(C=N) at ~1600 cm⁻¹ | Coordination of the imine nitrogen |

| UV-Vis Spectroscopy | Bands at ~450-500 nm | Metal-to-Ligand Charge Transfer (MLCT) |

| Cyclic Voltammetry | Ru(II)/Ru(III) couple at ~1.05 V | Stability of the Ru(II) oxidation state |

Gold(III) Complexes

Gold(III) complexes featuring quinoline-based ligands have been synthesized and evaluated for various applications. nih.gov The synthesis of Au(III) complexes with N-(8-quinolinyl)amide ligands has been reported, yielding novel compounds whose properties are influenced by the steric bulk of the ligand. digitellinc.com In studies with polydentate quinoline-based ligands, it has been observed that coordination often occurs through amino groups rather than the quinoline nitrogen, depending on the specific ligand structure and reaction conditions. d-nb.info However, other reports describe the synthesis of square planar Au(III) complexes with bipyridine and dipyridin-2-ylamine ligands, indicating that N,N-bidentate chelation is a viable coordination mode for Au(III). rsc.org The reaction of this compound with a Au(III) salt like HAuCl₄ would likely yield a square planar complex of the type [Au(L)Cl₂]⁺, consistent with the d⁸ electronic configuration of Au(III).

Cobalt(II) and Zinc(II) Complexes

Complexes of Cobalt(II) and Zinc(II) with quinoline-derived Schiff base ligands have been synthesized and characterized. researchgate.netnih.gov For instance, Co(II) and Zn(II) complexes with a ligand derived from 2-chloroquinoline-3-carbaldehyde (B1585622) were synthesized, resulting in distorted tetrahedral and square planar geometries. nih.gov In another study, the reaction of Co(II) and Zn(II) salts with tetraaza Schiff base ligands derived from 2-quinolinecarboxaldehyde (B31650) yielded stable complexes. researchgate.net The synthesis of Co(II) and Zn(II) complexes with this compound would likely proceed by mixing the ligand with CoCl₂ or ZnCl₂ in a solvent like methanol (B129727) or ethanol. The resulting complexes, [M(L)₂Cl₂] or [M(L)Cl₂], would be expected to have tetrahedral or octahedral geometries, which are common for Co(II) and Zn(II). rsc.org The coordination chemistry of tripodal ligands containing quinolyl moieties with Zn(II) has been noted for its relevance to fluorescent sensors. researchgate.net

Table 2: Coordination Geometry of Analogous Zn(II) and Co(II) Complexes

| Metal Ion | Ligand Type | Proposed Geometry | Reference |

| Zn(II) | Quinoline-derived Schiff Base | Distorted Tetrahedral | nih.gov |

| Cu(II) | Quinoline-derived Schiff Base | Distorted Square Pyramidal | nih.gov |

| Ni(II) | Quinoline-derived Schiff Base | Square Planar | nih.gov |

| Co(II) | Tetraaza Schiff Base (Quinoline) | Octahedral | researchgate.netnih.gov |

Catalytic Applications of Metal-Ligand Systems

Metal complexes derived from quinoline-based ligands are recognized for their significant catalytic potential in a range of organic transformations. ckthakurcollege.net

Ruthenium(II) Complexes : Ruthenium complexes are versatile catalysts for reactions such as hydrogenation, oxidation, and N-alkylation of amines. arabjchem.org For example, certain Ru(II) complexes have shown high efficiency in the catalytic dehydrogenation of alcohols to ketones and the oxidation of amines to imines. arabjchem.org A Ru(II) complex with a quinoline-azoimine ligand was investigated as a potential catalyst for the hydrogenation of α,β-unsaturated aldehydes. researchgate.net

Gold(III) Complexes : Gold(III) complexes, including those with quinoline-based ligands, have been studied for their catalytic properties. Specifically, Au(III) complexes have been applied as catalysts in cyclopropanation reactions. d-nb.info

Zinc(II) Complexes : Zinc(II) complexes containing hydrazone-based ligands derived from 2-quinolinecarboxaldehyde have been tested as catalysts for ketone-amine-alkyne (KA²) coupling reactions, demonstrating their utility in forming propargylamines. mdpi.com

The catalytic activity is often attributed to the ability of the metal center to cycle between different oxidation states, facilitated by the electronic properties of the coordinating quinoline ligand.

Photophysical Properties of Coordination Compounds

Coordination compounds containing the quinoline moiety often exhibit interesting photophysical properties, making them suitable for applications in sensors and light-emitting devices. mdpi.com The quinoline ring system is a well-known fluorophore. mdpi.com

Advanced Analytical Characterization Techniques in Research on 2 Quinolin 8 Yl Ethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(Quinolin-8-yl)ethan-1-amine and its analogs. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a derivative, N-(2-(Quinolin-8-yl)ethyl)propionamide, the quinoline (B57606) C8 proton characteristically appears as a doublet in the downfield region, typically between δ 8.9–9.1 ppm. The protons of the propionamide (B166681) methyl group resonate in the upfield region, around δ 1.0–1.2 ppm. For a related compound, 5-(1,2-dithiolan-3-yl)-N-(2-oxo-2-(quinolin-8-ylamino)ethyl)pentanamide, the ¹H NMR spectrum shows distinct signals for the different methylene (B1212753) (CH₂) and methine (CH) protons, with the CH₂ group adjacent to the amide nitrogen appearing as a doublet at approximately 4.29 ppm. nih.gov

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. For 5-(1,2-dithiolan-3-yl)-N-(2-oxo-2-(quinolin-8-ylamino)ethyl)pentanamide, the carbonyl carbons of the amide groups are observed at δ 173.12 and 167.16 ppm, while the carbons of the quinoline ring appear in the aromatic region (δ 116.76–148.53 ppm). nih.gov The various aliphatic carbons of the pentanamide (B147674) and dithiolane moieties are found at higher field strengths. nih.gov

Fluorine-19 (¹⁹F) NMR is employed when fluorine-containing derivatives are synthesized, providing sensitive and specific information about the fluorine environments within the molecule.

Table 1: Representative NMR Data for this compound Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment | Reference |

| N-(2-(Quinolin-8-yl)ethyl)propionamide | ¹H | 8.9–9.1 | d | Quinoline C8-H | |

| N-(2-(Quinolin-8-yl)ethyl)propionamide | ¹H | 1.0–1.2 | - | Propionamide CH₃ | |

| 5-(1,2-dithiolan-3-yl)-N-(2-oxo-2-(quinolin-8-ylamino)ethyl)pentanamide | ¹H | 4.29 | d, J = 5.2 | Amide N-CH₂ | nih.gov |

| 5-(1,2-dithiolan-3-yl)-N-(2-oxo-2-(quinolin-8-ylamino)ethyl)pentanamide | ¹³C | 173.12, 167.16 | - | C=O (Amide) | nih.gov |

| 5-(1,2-dithiolan-3-yl)-N-(2-oxo-2-(quinolin-8-ylamino)ethyl)pentanamide | ¹³C | 116.76–148.53 | - | Quinoline C | nih.gov |

Mass Spectrometry (High-Resolution Mass Spectrometry, LC-MS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula.

For instance, HPLC-MS is used to confirm both the purity and the molecular weight of compounds like N-(2-(quinolin-8-yl)ethyl)propionamide, with an expected [M+H]⁺ ion at approximately 285.3 g/mol . In the analysis of other derivatives, HRMS with electrospray ionization (ESI) is commonly used. For a caffeic acid conjugate of an 8-aminoquinoline (B160924) derivative, the [M+H]⁺ ion was calculated as 378.14 and found to be 378.50, confirming its identity. nih.gov Predicted collision cross-section (CCS) values for various adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can also be calculated to aid in structural confirmation. uni.lu

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it invaluable for analyzing complex reaction mixtures and assessing the purity of the final products. bldpharm.combldpharm.com

Vibrational (Infrared) and Electronic (UV-Visible) Spectroscopy

Vibrational and electronic spectroscopy provide further structural and electronic information about this compound and its derivatives.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. ijrpr.com For example, in derivatives of this compound, characteristic absorption bands for N-H stretching of the amine or amide groups, C=O stretching of amide functionalities, and C=N stretching of the quinoline ring can be observed. researchgate.net

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for studying conjugated systems like the quinoline ring. ijrpr.com The UV-Vis spectrum of quinoline and its derivatives typically shows multiple absorption bands corresponding to π-π* transitions. researchgate.net The specific wavelengths and intensities of these absorptions can be influenced by the nature and position of substituents on the quinoline ring. researchgate.netnih.gov For instance, the introduction of an amino group can cause a shift in the absorption maxima. researchgate.net

X-ray Crystallography for Precise Structural Elucidation

For crystalline derivatives of this compound, single-crystal X-ray diffraction provides the most definitive structural information. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

While a specific X-ray crystal structure for the parent compound this compound was not found in the provided search results, the technique has been applied to related quinoline derivatives. For example, the crystal structure of N,N-di(pyridin-2-yl)quinolin-8-amine has been determined, revealing the spatial orientation of the quinoline and pyridine (B92270) rings. scholaris.ca In another study, the unexpected oxidation product of a related synthesis, 2-quinoline-8-yl-pyrrolo[3,2,1-ij]quinoline-4-one, was characterized by X-ray crystallography, confirming its orthorhombic crystal system and the coplanar arrangement of its two polycyclic ring systems with a torsional angle of approximately 65 degrees between them. researchgate.net This highlights the power of X-ray crystallography in unambiguously determining complex molecular structures.

Chromatographic Methods (HPLC, Thin-Layer Chromatography, Chiral Chromatography)

Chromatographic techniques are fundamental for the purification and purity assessment of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a widely used method for separating, identifying, and quantifying components in a mixture. bldpharm.combldpharm.comrsc.org Reversed-phase HPLC, often using a C18 column, is common for these types of compounds. nih.govlew.ro For instance, the purity of a series of 8-aminoquinoline derivatives was confirmed to be ≥95% by HPLC analysis using a C18 column with a mobile phase gradient of acetonitrile (B52724) and water, and detection at 240 nm. nih.gov The development of HPLC methods often involves optimizing the mobile phase composition to achieve good resolution of the target compound from any impurities or byproducts. lew.ro

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. asianpubs.orgnih.gov It is often used to determine the appropriate solvent system for purification by column chromatography. nih.gov

Chiral Chromatography would be employed for the separation of enantiomers if a chiral center is present in a derivative of this compound. This technique uses a chiral stationary phase to differentiate between the two enantiomers, allowing for their separation and quantification.

Table 2: Chromatographic Conditions for Analysis of Related Compounds

| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |

| HPLC | C18 | Acetonitrile/Water (gradient) | UV (240 nm) | Purity determination | nih.gov |

| HPLC | Nucleosil C18 | Acetonitrile/Phosphate buffer (pH 3) with hexylamine | UV (254 nm) | Method development and quantification | lew.ro |

| TLC | Silica gel 60 F254 | Various (e.g., petroleum ether/ethyl acetate) | UV light | Reaction monitoring, purity check | rsc.orgasianpubs.org |

Comprehensive Elemental Analysis and Thermogravimetric Analysis

Elemental Analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula of a newly synthesized compound, which, in conjunction with molecular weight determination by mass spectrometry, can establish the molecular formula. nih.govnih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. etamu.edu This technique is used to assess the thermal stability of a compound and to study its decomposition profile. By heating a sample at a controlled rate, one can determine the temperatures at which it loses mass due to processes like the loss of solvent or decomposition. etamu.edu While specific TGA data for this compound was not detailed in the search results, it is a standard technique for characterizing the thermal properties of new chemical entities. nih.gov

Future Perspectives and Emerging Research Directions

Rational Design and Synthesis of Next-Generation 2-(Quinolin-8-yl)ethan-1-amine Derivatives

The rational design of novel derivatives based on the this compound scaffold is a burgeoning field, primarily driven by the quest for compounds with enhanced therapeutic efficacy and reduced toxicity. A key strategy involves the judicious modification of the core structure to modulate its physicochemical properties and biological activity. manchester.ac.uk For instance, the introduction of different substituents on the quinoline (B57606) ring or modifications of the ethylamine (B1201723) side chain can significantly impact the compound's interaction with biological targets. manchester.ac.uk

One of the most explored areas for the rational design of 8-aminoquinoline (B160924) derivatives is in the development of antimalarial drugs. The 8-aminoquinoline class, which includes primaquine (B1584692) and the more recent tafenoquine, is unique in its ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, thus preventing malaria relapse. mdpi.comresearchgate.netnih.gov However, their use is hampered by the risk of severe hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. nih.govukri.org Future design strategies for derivatives of this compound will likely focus on decoupling the therapeutic effects from this oxidant toxicity. This could involve creating hybrid molecules that combine the 8-aminoquinoline pharmacophore with other chemical entities to either enhance its activity against the parasite or mitigate its adverse effects. nih.govmdpi.com

Another promising avenue is the design of multifunctional agents for neurodegenerative diseases like Alzheimer's disease (AD). nih.govamegroups.cn Research has shown that 8-aminoquinoline derivatives can act as metal chelators, specifically targeting the dysregulated metal ions (copper, zinc, iron) implicated in amyloid-β (Aβ) plaque formation and oxidative stress. nih.govamegroups.cnnih.gov By strategically combining the 8-aminoquinoline moiety with other pharmacophores, such as natural antioxidants or cholinesterase inhibitors, researchers aim to create "multi-target, multi-functional" compounds that can address several pathological aspects of AD simultaneously. nih.govamegroups.cnresearchgate.net

The synthesis of these next-generation derivatives often involves multi-step processes. For example, a common approach is the functionalization of the 8-aminoquinoline core, followed by the attachment of various side chains. nih.govresearchgate.net The development of more efficient and modular synthetic routes will be crucial for exploring a wider chemical space and accelerating the discovery of new drug candidates. mdpi.com

Table 1: Examples of Rationally Designed 8-Aminoquinoline Derivatives and Their Therapeutic Goals

| Derivative Class | Design Strategy | Therapeutic Goal | Key Research Findings |

| Antimalarials | Hybridization with other pharmacophores, modification of the side chain. nih.govmdpi.com | Eradicate dormant malaria parasites with reduced hemolytic toxicity. nih.govukri.org | Some hybrid compounds show potent activity against drug-resistant malaria strains. nih.gov |

| Anti-Alzheimer's Agents | Combination with antioxidants (e.g., melatonin, antioxidant acids) or cholinesterase inhibitors. nih.govamegroups.cnnih.govresearchgate.net | Target multiple pathological factors in Alzheimer's disease, including metal dyshomeostasis, oxidative stress, and Aβ aggregation. nih.govamegroups.cnnih.gov | Hybrid molecules have shown the ability to chelate copper ions and inhibit Aβ aggregation in vitro. nih.govamegroups.cnnih.gov |

| Anti-infectives | Introduction of various substituents (e.g., alkoxy, methyl, tert-butyl) on the quinoline ring. nih.gov | Develop broad-spectrum agents against parasites, fungi, and bacteria. nih.gov | Synthesized analogues have demonstrated potent in vitro activity against Leishmania, various Candida species, and drug-resistant bacteria. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Areas

While the antimalarial properties of 8-aminoquinolines are well-established, ongoing research is uncovering a broader spectrum of biological activities, opening up new therapeutic possibilities for derivatives like this compound.

A significant emerging area is their application as broad-spectrum anti-infectives . Studies have revealed that certain 8-quinolinamines and their conjugates exhibit potent in vitro activity against a range of pathogens, including the parasite Leishmania donovani, various fungal species (Candida albicans, Candida glabrata, Cryptococcus neoformans), and bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action in these cases is still under investigation but is thought to be distinct from their antimalarial activity, suggesting the existence of different biological targets within these organisms.

In the realm of neurodegenerative diseases , beyond Alzheimer's, the neuroprotective effects of 8-aminoquinoline derivatives are being explored. Their ability to modulate metal homeostasis and reduce oxidative stress could be beneficial in other conditions where these processes play a pathological role. acs.org For instance, 8-aminoquinoline-uracil copper complexes have been shown to protect neuronal cells from hydrogen peroxide-induced cell death, suggesting a potential therapeutic role in conditions characterized by oxidative damage. acs.org

Furthermore, the anticancer potential of 8-aminoquinoline derivatives is an area of growing interest. unimi.it Metal complexes of 8-aminoquinolines have been investigated for their ability to induce apoptosis in cancer cells. unimi.it For example, monofunctional platinum(II) complexes with 8-aminoquinoline ligands have shown cytotoxicity against aggressive breast cancer cell lines. unimi.it The proposed mechanisms include interference with the cell cycle and induction of p53, a key tumor suppressor protein. unimi.it

The identification of the specific molecular targets for these diverse biological effects is a key research objective. Understanding how these compounds interact with various enzymes, receptors, and other biomolecules will be crucial for optimizing their therapeutic potential and for the rational design of new, more selective drugs. ukri.orgukri.org

Table 2: Overview of Novel Biological Targets for 8-Aminoquinoline Compounds

| Therapeutic Area | Potential Biological Target(s) | Mechanism of Action |

| Anti-infectives (Leishmania, Fungi, Bacteria) | To be fully elucidated; may involve disruption of essential metabolic pathways or cell membrane integrity. nih.gov | Broad-spectrum antimicrobial and antiparasitic activity. nih.gov |

| Neurodegenerative Diseases | Metal ions (Cu, Zn, Fe), enzymes involved in oxidative stress (e.g., SOD, CAT), cholinesterases, SIRT1. nih.govamegroups.cnnih.govacs.org | Metal chelation, reduction of oxidative stress, inhibition of Aβ aggregation, activation of protective cellular pathways. nih.govamegroups.cnnih.govacs.org |

| Oncology | DNA, topoisomerases, tyrosine kinases, tubulin, p53 pathway. unimi.it | Induction of apoptosis, cell cycle arrest, inhibition of cancer cell proliferation. unimi.it |

Development of Advanced Catalytic Systems Based on this compound Ligands

The 8-aminoquinoline scaffold is not only a valuable pharmacophore but also a privileged structure for the design of ligands in catalysis. researchgate.netcolab.ws The bidentate nature of the 8-aminoquinoline moiety, with its two nitrogen donor atoms, allows it to form stable complexes with a variety of transition metals, making it an excellent platform for developing novel catalysts. unimi.itcolab.ws

Derivatives of 8-aminoquinoline are increasingly being used as directing groups in C-H functionalization reactions . mdpi.comrsc.orgshu.ac.ukrsc.orgresearchgate.netnih.govchemrxiv.org This powerful synthetic strategy allows for the direct conversion of ubiquitous C-H bonds into more complex functional groups, offering a more atom-economical and efficient way to synthesize complex molecules. The 8-aminoquinoline group can coordinate to a metal catalyst (e.g., palladium, nickel, ruthenium, cobalt) and direct it to a specific C-H bond in the substrate, enabling highly regioselective reactions. mdpi.comrsc.orgshu.ac.ukrsc.orgresearchgate.netnih.govchemrxiv.org Future research will likely focus on expanding the scope of these reactions to include a wider range of substrates and transformations, as well as developing more robust and recyclable catalytic systems.

Quinoline-based ligands, including those derived from 8-aminoquinoline, are also finding applications in photoredox catalysis . rsc.orguni-regensburg.de Copper(II) complexes with quinoline-based ligands have been shown to be effective photocatalysts for reactions like atom transfer radical addition (ATRA), which are important for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orguni-regensburg.de These catalysts can be activated by visible light, offering a greener and more sustainable alternative to traditional catalytic methods that often require harsh reaction conditions. rsc.orguni-regensburg.de

Furthermore, iron complexes with quinoline-based PNN pincer ligands have demonstrated excellent catalytic performance in the C-H borylation of arenes, providing a more sustainable alternative to precious metal catalysts. rsc.org The development of catalysts based on earth-abundant and low-toxicity metals like iron is a key goal of green chemistry. rsc.org

Table 3: Catalytic Systems Employing Quinoline-Based Ligands

| Catalytic System | Metal | Type of Reaction | Key Features |

| C-H Functionalization | Pd, Ni, Ru, Co | Arylation, amination, sulfonation, difluoroalkylation. mdpi.comrsc.orgshu.ac.ukrsc.orgresearchgate.netnih.govchemrxiv.org | High regioselectivity directed by the 8-aminoquinoline group. mdpi.comrsc.orgshu.ac.ukrsc.orgresearchgate.netnih.govchemrxiv.org |

| Photoredox Catalysis | Cu | Atom Transfer Radical Addition (ATRA), chlorosulfonylation. rsc.orguni-regensburg.de | Activated by visible light, enabling milder reaction conditions. rsc.orguni-regensburg.de |

| C-H Borylation | Fe | Borylation of arenes. rsc.org | Utilizes an earth-abundant and low-toxicity metal. rsc.org |

| N-Alkylation | Cd | N-alkylation of aminoquinolines via borrowing hydrogen. bohrium.com | Recyclable catalyst for efficient synthesis of N-alkylated derivatives. bohrium.com |

Synergistic Integration of Computational and Experimental Methodologies in Chemical Biology

The discovery and development of new molecules based on the this compound scaffold are increasingly being accelerated by the synergistic integration of computational and experimental approaches. mdpi.compreprints.orgmdpi.com Computational methods, such as molecular docking, molecular dynamics simulations, and quantum-mechanical calculations, play a crucial role in the rational design process. nih.govresearchgate.netnih.gov

These computational tools allow researchers to predict how a designed molecule will interact with its biological target at the atomic level. nih.govnih.gov For example, molecular docking can be used to screen virtual libraries of 8-aminoquinoline derivatives to identify those that are most likely to bind to a specific protein target. acs.org This in silico screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov

Computational methods are also invaluable for understanding the structure-activity relationships (SAR) of a series of compounds. mdpi.compreprints.org By analyzing the predicted binding modes and energies of different derivatives, researchers can gain insights into which structural features are most important for biological activity. This knowledge can then be used to guide the design of new, more potent, and selective compounds. nih.gov

The integration of computational and experimental work creates a powerful iterative cycle of discovery. Computational predictions guide the synthesis of new compounds, which are then tested experimentally. The experimental results, in turn, are used to refine the computational models, leading to more accurate predictions in the next round of design. mdpi.compreprints.org This synergistic approach has been successfully applied in the development of 8-aminoquinoline-based agents for Alzheimer's disease, where computational studies helped to rationalize the design of multifunctional ligands. nih.govamegroups.cnresearchgate.net

Table 4: Synergy of Computational and Experimental Methods for 8-Aminoquinoline Derivatives

| Research Area | Computational Method | Experimental Validation | Outcome |

| Anti-Alzheimer's Agents | Molecular docking, pharmacokinetic prediction. researchgate.netacs.org | Synthesis, in vitro assays for enzyme inhibition, metal chelation, and Aβ aggregation. nih.govamegroups.cnnih.govresearchgate.net | Identification of lead compounds with multifunctional activity against Alzheimer's disease pathologies. nih.govamegroups.cnresearchgate.net |

| Anticancer Agents | DFT (Density Functional Theory) calculations. researchgate.net | Synthesis, X-ray crystallography, cytotoxicity assays. unimi.itresearchgate.net | Understanding of molecular structure and reactivity, leading to the development of metal complexes with antiproliferative effects. unimi.itresearchgate.net |

| Catalysis | DFT calculations. chemrxiv.org | Synthesis of catalysts, kinetic studies of catalytic reactions. chemrxiv.org | Elucidation of reaction mechanisms and the role of the ligand in catalytic activity. chemrxiv.org |

Pursuit of Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of quinoline derivatives has traditionally relied on classical methods such as the Skraup, Friedländer, and Doebner-von Miller reactions. nih.govresearchgate.netnih.govacs.org While effective, these methods often suffer from drawbacks such as the use of hazardous reagents, harsh reaction conditions (high temperatures, strong acids), long reaction times, and the generation of significant chemical waste. nih.govresearchgate.netnih.govacs.org In line with the principles of green chemistry, there is a strong push towards the development of more sustainable and environmentally friendly approaches for the synthesis of this compound and its derivatives. nih.govresearchgate.netnih.govijpsjournal.com

One promising green chemistry approach is the use of microwave-assisted synthesis (MAS) . nih.govresearchgate.netijpsjournal.com Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. nih.govresearchgate.netijpsjournal.com The use of environmentally benign solvents, such as water or ionic liquids, in combination with MAS further enhances the green credentials of these synthetic methods. researchgate.netijpsjournal.com

The development and use of nanocatalysts is another key area of green chemistry research for quinoline synthesis. nih.govacs.org Nanocatalysts offer several advantages over traditional catalysts, including high catalytic activity due to their large surface-area-to-volume ratio, and the potential for easy recovery and reuse, which reduces waste and cost. nih.govacs.org Various nanocatalysts, including those based on iron, copper, and zinc, have been successfully employed in the synthesis of quinoline derivatives under milder conditions. acs.org

Furthermore, the concept of one-pot synthesis , where multiple reaction steps are carried out in a single reaction vessel without the need for isolating intermediates, is being increasingly applied to quinoline synthesis. nih.govnih.gov This approach simplifies experimental procedures, reduces solvent usage, and minimizes waste generation. nih.govnih.gov The use of formic acid as a versatile and environmentally friendly catalyst is also gaining traction for the synthesis of quinolines. ijpsjournal.com

Table 5: Comparison of Traditional and Green Synthesis Approaches for Quinolines

| Feature | Traditional Methods (e.g., Skraup, Friedländer) | Green Chemistry Approaches |

| Reagents/Catalysts | Often require stoichiometric amounts of strong acids or hazardous chemicals. nih.govresearchgate.netnih.gov | Use of recyclable catalysts (e.g., nanocatalysts), benign catalysts (e.g., formic acid). nih.govacs.orgijpsjournal.com |

| Solvents | Often rely on volatile and hazardous organic solvents. nih.govnih.gov | Use of green solvents like water, ionic liquids, or solvent-free conditions. researchgate.netnih.govijpsjournal.com |

| Energy Consumption | Typically require high temperatures and long reaction times. nih.govnih.gov | Energy-efficient techniques like microwave-assisted synthesis. nih.govresearchgate.netijpsjournal.com |

| Waste Generation | Can produce significant amounts of byproducts and chemical waste. nih.govacs.org | Minimized waste through one-pot synthesis and use of recyclable catalysts. nih.govnih.gov |

| Efficiency | Can have lower yields and require tedious work-up procedures. nih.govnih.gov | Often higher yields, shorter reaction times, and simpler work-up. nih.govresearchgate.netnih.gov |

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| Alkylation of quinolin-8-amine | K₂CO₃, MeCN, RT, 3 h | ~90% | |

| Metal-catalyzed cyclization | InCl₃, SnCl₂, toluene, reflux | 60-75% |

Advanced: How can structural ambiguities in this compound derivatives be resolved using spectroscopic data?

Answer:

- ¹H-NMR : Confirm regiochemistry via aromatic proton splitting patterns. For example, quinoline protons (δ 8.5-9.5 ppm) show distinct coupling compared to aliphatic ethylamine protons (δ 2.5-3.5 ppm) .

- HRMS : Validate molecular formula (e.g., C₁₁H₁₂N₂ requires m/z 172.23). Discrepancies >0.001 Da suggest impurities or incorrect assignments .

- Cross-validation : Compare with literature data for analogous compounds (e.g., 2-(4-Bromo-1H-indol-3-yl)ethan-1-amine ) .

Basic: What analytical techniques are essential for assessing the stability of this compound under varying conditions?

Answer:

- HPLC-MS : Monitor degradation products under acidic/alkaline conditions.

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C typical for aromatic amines).

- pH-dependent solubility : Measure solubility in buffers (pH 1-12) to predict bioavailability .

Advanced: How does the quinoline ring’s electronic environment influence the compound’s reactivity in cross-coupling reactions?

Answer:

The electron-deficient quinoline ring facilitates nucleophilic aromatic substitution (SNAr) at the 8-position. Key factors:

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) enhance reactivity for SNAr but reduce basicity of the ethylamine group.

- Catalyst selection : Pd/C or CuI for Buchwald-Hartwig amination to functionalize the quinoline core .

- Computational modeling : DFT studies predict charge distribution and reactive sites (e.g., Fukui indices) .

Basic: What are common by-products in the synthesis of this compound, and how are they identified?

Answer:

- Dimerization : Ethylamine groups may cross-couple under basic conditions, detected via HRMS (m/z ~344 for dimers).

- Oxidation : Quinoline N-oxide formation (δ 8.9 ppm in ¹H-NMR) if oxidizing agents are present.

- Mitigation : Use degassed solvents and inert atmospheres .

Advanced: How can structure-activity relationships (SAR) guide the design of this compound derivatives for neurological targets?

Answer:

- Bioisosteric replacement : Substitute the ethylamine chain with sulfonamide or phosphonate groups to modulate blood-brain barrier penetration .

- Receptor docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to serotonin receptors (5-HT₂A) via π-π stacking with quinoline and hydrogen bonding with the amine .

- In vitro assays : MTT cytotoxicity testing (e.g., IC₅₀ >100 μM indicates low toxicity) .

Q. Table 2: SAR Trends for Neurological Activity

| Modification | Effect on 5-HT₂A Affinity | Reference |

|---|---|---|

| Ethylamine elongation | Decreased | |

| Quinoline halogenation | Increased (e.g., -Cl, -Br) | |

| Amine methylation | Reduced solubility |

Basic: What safety protocols are critical when handling this compound hydrochloride?

Answer:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (amines are irritants).

- Ventilation : Use fume hoods due to potential amine vapors.

- Storage : In airtight containers at 0–6°C to prevent degradation .

Advanced: How can computational methods predict the metabolic pathways of this compound?

Answer:

- CYP450 metabolism : Use software like Schrödinger’s ADMET Predictor to identify oxidation sites (e.g., quinoline ring or ethylamine chain).

- Metabolite identification : Compare in silico results with in vitro liver microsome assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.